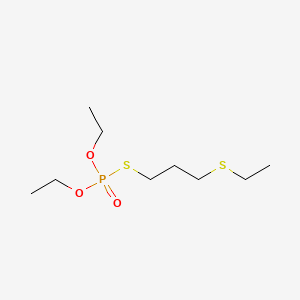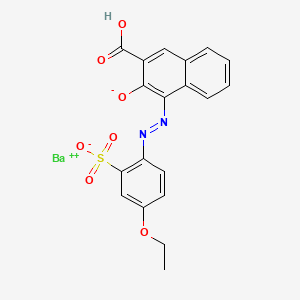
Ethanethioic acid, S-(1-(1-methyl-2-nitroethoxy)butyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanethioic acid, S-(1-(1-methyl-2-nitroethoxy)butyl) ester is a chemical compound with a complex structure It is an ester derivative of ethanethioic acid, featuring a nitroethoxy group and a butyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethanethioic acid, S-(1-(1-methyl-2-nitroethoxy)butyl) ester typically involves the esterification of ethanethioic acid with the corresponding alcohol. The reaction conditions often include the use of a catalyst, such as sulfuric acid, and the reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reactants and controlled reaction conditions is crucial to obtain the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
Ethanethioic acid, S-(1-(1-methyl-2-nitroethoxy)butyl) ester can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form different oxidation states.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Products may include nitroso or nitro derivatives.
Reduction: The primary product is the corresponding amine.
Substitution: Depending on the nucleophile, products can include various substituted esters or amides.
Scientific Research Applications
Ethanethioic acid, S-(1-(1-methyl-2-nitroethoxy)butyl) ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethanethioic acid, S-(1-(1-methyl-2-nitroethoxy)butyl) ester involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The ester group can be hydrolyzed to release ethanethioic acid, which may further participate in biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Ethanethioic acid, S-(1-methylpropyl) ester
- Ethanethioic acid, (methylthio)-s-ethyl ester
- Ethanethioic acid, S-(2-methylbutyl) ester
Uniqueness
Ethanethioic acid, S-(1-(1-methyl-2-nitroethoxy)butyl) ester is unique due to the presence of the nitroethoxy group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds that lack this functional group.
Properties
CAS No. |
54266-64-7 |
|---|---|
Molecular Formula |
C9H17NO4S |
Molecular Weight |
235.30 g/mol |
IUPAC Name |
O-[1-[(2S)-1-nitropropan-2-yl]oxybutyl] ethanethioate |
InChI |
InChI=1S/C9H17NO4S/c1-4-5-9(14-8(3)15)13-7(2)6-10(11)12/h7,9H,4-6H2,1-3H3/t7-,9?/m0/s1 |
InChI Key |
HHHFPFXSQMEOSE-JAVCKPHESA-N |
Isomeric SMILES |
CCCC(O[C@@H](C)C[N+](=O)[O-])OC(=S)C |
Canonical SMILES |
CCCC(OC(C)C[N+](=O)[O-])OC(=S)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


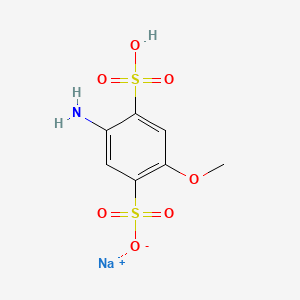

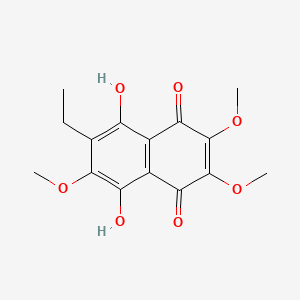


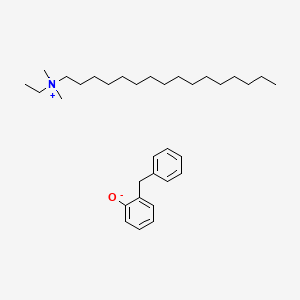
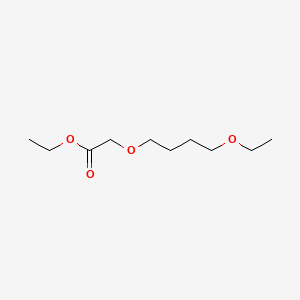
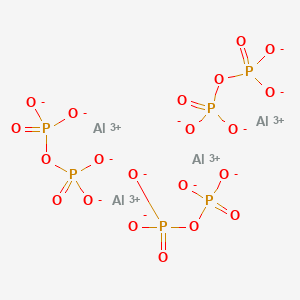
![2,6,7-Trioxa-1-stibabicyclo[2.2.1]heptane](/img/structure/B12669297.png)
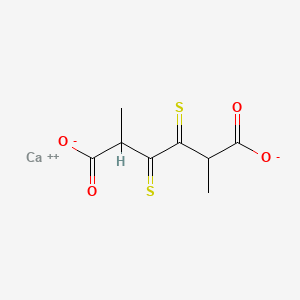
![4,4'-Methylenebis[6-cyclopentyl-3,3-dimethylindan-5-OL]](/img/structure/B12669301.png)
